molecular formula C6H7LiO B14289455 lithium;3,4-dimethyl-2H-furan-2-ide CAS No. 140463-91-8

lithium;3,4-dimethyl-2H-furan-2-ide

Cat. No.: B14289455
CAS No.: 140463-91-8
M. Wt: 102.1 g/mol
InChI Key: PMAYFMNVVHSYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;3,4-dimethyl-2H-furan-2-ide is a specialized organolithium compound featuring a substituted furan ring system. Organolithium reagents are widely used in synthetic organic chemistry for their strong nucleophilic and basic properties. This compound’s structure includes a lithium cation paired with a deprotonated 3,4-dimethyl-2H-furan-2-ide anion, which likely enhances its stability and reactivity in specific reactions, such as ring-opening polymerizations or as a base in deprotonation reactions.

Key properties (theoretical):

  • Molecular formula: C₆H₇LiO
  • Structure: A furan ring with methyl groups at positions 3 and 4, deprotonated at the 2-position.
  • Reactivity: Expected to exhibit moderate to high basicity, comparable to other lithium amides or arylides.

Properties

CAS No.

140463-91-8

Molecular Formula

C6H7LiO

Molecular Weight

102.1 g/mol

IUPAC Name

lithium;3,4-dimethyl-2H-furan-2-ide

InChI

InChI=1S/C6H7O.Li/c1-5-3-7-4-6(5)2;/h3H,1-2H3;/q-1;+1

InChI Key

PMAYFMNVVHSYLP-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CO[C-]=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium;3,4-dimethyl-2H-furan-2-ide can be synthesized through the lithiation of 3,4-dimethylfuran. The process typically involves the reaction of 3,4-dimethylfuran with a strong base such as n-butyllithium in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Lithium;3,4-dimethyl-2H-furan-2-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the compound into different furan-based products.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of alkylated or acylated furan compounds.

Scientific Research Applications

Lithium;3,4-dimethyl-2H-furan-2-ide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of lithium;3,4-dimethyl-2H-furan-2-ide involves its reactivity as an organolithium compound. The lithium atom acts as a nucleophile, facilitating various chemical transformations. The compound can interact with electrophilic centers in other molecules, leading to the formation of new bonds and the generation of diverse products. The specific molecular targets and pathways depend on the nature of the reactions and the compounds involved.

Comparison with Similar Compounds

Comparison with Similar Organolithium Compounds

While direct experimental data for lithium;3,4-dimethyl-2H-furan-2-ide is absent in the provided evidence, general comparisons can be drawn with other organolithium reagents:

Table 1: Theoretical Comparison of Organolithium Compounds

Compound Basicity (pKa) Stability Common Applications
This compound ~35–40 (est.) Air-sensitive Polymerization, deprotonation
Lithium diisopropylamide (LDA) ~36 Thermally stable Strong base for enolate formation
Lithium hexamethyldisilazide (LiHMDS) ~26 Moisture-sensitive Deprotonation in polar aprotic solvents
Lithium carbonate (Li₂CO₃) ~13.8 Stable Pharmaceuticals, batteries

Key Differences:

Basicity : this compound is expected to be less basic than LDA or LiHMDS due to resonance stabilization of the deprotonated furan ring.

Applications : Unlike lithium carbonate or hydroxide (used in batteries and psychiatry ), furan-based lithium reagents are niche, likely employed in organic synthesis.

Stability : Substituted furanides may exhibit higher air/moisture sensitivity compared to commercial lithium salts like Li₂CO₃, which is traded globally in refined forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.